2-Amino-4-(4-bromo-1h-pyrazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, a bromine-substituted pyrazole ring, and a butanoic acid moiety. Pyrazole derivatives have gained significant attention due to their diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Butanoic Acid Attachment: The final step involves the attachment of the butanoic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Cellular Effects: The compound can induce cellular responses such as apoptosis or cell cycle arrest, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar bromine substitution.
2-Amino-4-(1H-pyrazol-1-yl)butanoic acid: Lacks the bromine substitution but has a similar structure.
4-(4-Bromo-1H-pyrazol-1-yl)butanoic acid: Similar structure but without the amino group.
Uniqueness
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is unique due to the combination of its amino group, bromine-substituted pyrazole ring, and butanoic acid moiety.
Properties
Molecular Formula |
C7H10BrN3O2 |
---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
2-amino-4-(4-bromopyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H10BrN3O2/c8-5-3-10-11(4-5)2-1-6(9)7(12)13/h3-4,6H,1-2,9H2,(H,12,13) |
InChI Key |
CSSPPSLGRFUUNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCC(C(=O)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.